![molecular formula C16H12N2O5 B2883098 2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid CAS No. 866144-71-0](/img/structure/B2883098.png)

2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

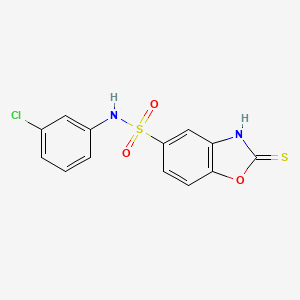

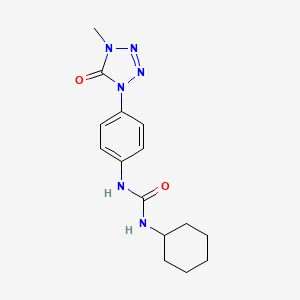

The compound “2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid” is a derivative of 3,4-dihydro-2H-1,4-benzoxazin-2-yl acetic acid . It has a molecular formula of C10H9NO4 .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives involves a regioselective one-pot synthesis process. The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate .Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazin ring, which is a type of heterocyclic compound. The molecular formula is C10H9NO4, and it has an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .Chemical Reactions Analysis

The compound has shown inhibitory activities on human topoisomerase I . While some derivatives showed catalytic inhibitory activity, others were found to be potential topoisomerase poisons .Scientific Research Applications

Plant Defense Mechanisms

This compound is structurally related to benzoxazinoids, which are known for their role in plant defense . It may be involved in the production of hydroxamic acids from hydroxamic acid glucosides, which act as deterrents against pests. The enzymatic activity associated with these compounds is often correlated with plant growth, suggesting a protective role during critical growth phases.

Enzyme Inhibition

Similar compounds have been studied for their ability to inhibit certain enzymes . This particular compound could potentially act as an inhibitor for enzymes like beta-D-glucosidases, which play a role in breaking down glucosides into sugars and other components. This inhibition can be crucial in studying plant metabolism and defense.

Agricultural Chemical Research

Compounds with a benzoxazin structure have applications in developing new agricultural chemicals . They can be used to create herbicides and pesticides that target specific pathways in pests and weeds, reducing the harm to crops and increasing agricultural productivity.

Antimicrobial Properties

Research has indicated that benzoxazin derivatives can exhibit antimicrobial properties . This compound could be explored for its effectiveness against various plant pathogens, potentially leading to the development of new antimicrobial agents for agricultural use.

Biochemical Pathway Studies

The compound’s role in biochemical pathways, particularly those involving chlorophyll production and plant growth, can be a significant area of study. Understanding its function could lead to insights into how plants manage energy and biomass production.

Synthetic Biology

In synthetic biology, such compounds are valuable for engineering new biological pathways . They can be used to design plants with enhanced resistance to environmental stressors or to produce specific biochemicals of interest.

properties

IUPAC Name |

2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c19-14-8-23-13-6-5-9(7-12(13)18-14)17-15(20)10-3-1-2-4-11(10)16(21)22/h1-7H,8H2,(H,17,20)(H,18,19)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDTZVVHMSGXIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401331214 |

Source

|

| Record name | 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679058 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid | |

CAS RN |

866144-71-0 |

Source

|

| Record name | 2-[(3-oxo-4H-1,4-benzoxazin-6-yl)carbamoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401331214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2883027.png)

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide](/img/structure/B2883029.png)

![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/no-structure.png)

![N-(1-Cyanocyclopropyl)-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide](/img/structure/B2883031.png)

![3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2883032.png)

![methyl 2-(7-((4-chlorophenoxy)methyl)-1-methyl-2,4-dioxo-1,2,6,7-tetrahydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2883035.png)